molecular formula C15H24N2O3 B13827114 N-(Methyl-d3) Trimetazidine Dihydrochloride

N-(Methyl-d3) Trimetazidine Dihydrochloride

Cat. No.: B13827114
M. Wt: 283.38 g/mol
InChI Key: SQQDLCAQLUXIPC-FIBGUPNXSA-N
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Description

Preparation Methods

The synthesis of N-(Methyl-d3) Trimetazidine Dihydrochloride involves the incorporation of deuterium atoms into the trimetazidine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route often involves the use of deuterated reagents and catalysts under controlled conditions to ensure the precise incorporation of deuterium . Industrial production methods may involve large-scale synthesis using similar techniques but optimized for efficiency and yield.

Chemical Reactions Analysis

N-(Methyl-d3) Trimetazidine Dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(Methyl-d3) Trimetazidine Dihydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

    Biology: The compound is used in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: It is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of trimetazidine.

    Industry: The compound is used in the development and quality control of pharmaceutical products.

Mechanism of Action

The mechanism of action of N-(Methyl-d3) Trimetazidine Dihydrochloride is similar to that of trimetazidine. It inhibits the enzyme 3-ketoacyl coenzyme A thiolase, which plays a crucial role in fatty acid oxidation. By inhibiting this enzyme, the compound shifts energy production from fatty acid oxidation to glucose oxidation, thereby reducing the production of acidic metabolites that exacerbate ischemic conditions . This mechanism helps protect cells from ischemic damage and improves cellular energy efficiency.

Comparison with Similar Compounds

N-(Methyl-d3) Trimetazidine Dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly useful in research applications requiring precise tracking and analysis of metabolic pathways.

Properties

Molecular Formula

C15H24N2O3

Molecular Weight

283.38 g/mol

IUPAC Name

1-(trideuteriomethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C15H24N2O3/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3/h5-6H,7-11H2,1-4H3/i1D3

InChI Key

SQQDLCAQLUXIPC-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC

Canonical SMILES

CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC

Origin of Product

United States

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